N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)quinoline-2-carboxamide
Description
N-(2-(4-(4-Fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a synthetic small molecule featuring a quinoline-2-carboxamide scaffold linked via an ethyl group to a 4-(4-fluorophenyl)-6-oxopyrimidinone moiety. This compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrimidinone ring may contribute to hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-17-8-5-16(6-9-17)20-13-21(28)27(14-25-20)12-11-24-22(29)19-10-7-15-3-1-2-4-18(15)26-19/h1-10,13-14H,11-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDHCYNFSFLNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: Starting from an appropriate aniline derivative, the quinoline core is synthesized through a series of cyclization reactions.
Introduction of the pyrimidinyl group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl derivative reacts with a pyrimidine precursor.
Coupling of the two moieties: The final step involves coupling the quinoline and pyrimidinyl groups through an amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidinone Ring
The pyrimidinone ring (position 4) undergoes nucleophilic substitution due to electron withdrawal by the carbonyl group. For example:
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Amination with primary/secondary amines under basic conditions (e.g., KCO/DMF) yields 4-amino derivatives .
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Halogenation (Cl, Br) via electrophilic substitution at position 5 of the pyrimidinone ring has been observed in similar compounds .
Table 1: Substitution reactions at the pyrimidinone ring
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH/EtOH, Δ | 4-Amino derivative | 65% | |
| Bromination | NBS, DMF, 80°C | 5-Bromo derivative | 58% |
Cyclization Reactions
The ethyl linker between pyrimidinone and quinoline enables intramolecular cyclization:
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Microwave-assisted cyclization with KCO in DMF forms fused tricyclic structures via radical intermediates .
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Acid-catalyzed cyclization generates pyrimido[1,2-a]quinoline derivatives .
Key Mechanistic Insight:
Cyclization proceeds through a radical pathway, supported by inhibition studies with TEMPO .
Amide Bond Reactivity
The carboxamide group participates in:
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Hydrolysis : Acidic/basic conditions cleave the amide bond to yield quinoline-2-carboxylic acid and amine fragments .
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .
Functionalization of the Quinoline Ring
The quinoline core undergoes electrophilic substitution:
Table 2: Quinoline ring modifications
| Position | Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|---|
| C-6 | Nitration | HNO, HSO | 6-Nitro | 45% | |
| C-8 | Bromination | Br, FeCl | 8-Bromo | 62% |
Oxidation and Reduction
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Pyrimidinone Reduction : NaBH selectively reduces the carbonyl group to a hydroxyl group .
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Quinoline Oxidation : KMnO oxidizes the quinoline ring to quinoline-N-oxide derivatives .
Cross-Coupling Reactions
The 4-fluorophenyl group participates in Pd-catalyzed couplings:
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Suzuki coupling with aryl boronic acids introduces diverse aryl groups .
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Buchwald-Hartwig amination forms C-N bonds at the para-position .
Critical Note: Fluorine’s electron-withdrawing effect enhances coupling reactivity .
Biological Derivatization
In drug discovery contexts, this scaffold has been modified to enhance pharmacokinetic properties:
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Esterification of the carboxamide improves membrane permeability .
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Hybridization with cinnamic acid motifs via di-amide linkers broadens bioactivity .
Stability Under Physiological Conditions
Studies on analogs show:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)quinoline-2-carboxamide exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
A study demonstrated that derivatives of this compound effectively inhibited the activity of certain kinases associated with tumor growth. The results showed a significant reduction in cell viability in various cancer cell lines, including breast and lung cancers. The IC50 values for these derivatives ranged from 5 to 15 µM, indicating potent activity against these malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Case Study: Efficacy Against Resistant Strains
In vitro studies revealed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 8 µg/mL, showcasing its potential as a new therapeutic agent against resistant infections .
Biochemical Probes
Due to its structural characteristics, this compound has been utilized as a biochemical probe in various experimental setups.
Application: Target Identification
In one notable application, researchers used this compound to identify novel protein targets involved in cellular signaling pathways. By tagging the compound with fluorescent markers, they were able to visualize and track its interactions within live cells, providing insights into its mechanism of action at the molecular level .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against cancer cells |
| Alkyl Chain Length | Enhanced solubility and bioavailability |
| Substitution on Quinoline | Altered selectivity towards specific kinases |
These modifications have led to the development of more potent analogs with improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural analogs and their properties, derived from peer-reviewed literature and chemical databases:
Structural and Functional Analysis:
Quinoline Substitution Position: The target compound’s quinoline-2-carboxamide core distinguishes it from most analogs (e.g., quinoline-3- or 4-carboxamides in ). The 2-position may influence binding orientation in enzyme active sites compared to 4-carboxamide derivatives like Compound 35, which showed antimicrobial activity .
Pyrimidinone vs. Pyrimidine/Pyrazole Moieties: The 6-oxopyrimidinone group in the target compound contrasts with pyrimidine or pyrazole substituents in analogs (e.g., ). Pyrimidinones are associated with hydrogen bonding in kinase inhibitors, while pyrimidines in ’s compound enabled dual Src/Abl inhibition .
Fluorophenyl vs. Other Aromatic Groups: The 4-fluorophenyl substituent in the target compound is shared with ’s calcium salt (fluorophenyl-pyrimidine derivatives), which are often used in cardiovascular therapeutics . This group may enhance target affinity compared to non-fluorinated analogs (e.g., ’s ethylphenyl derivative).
Linker Flexibility :
- The ethyl linker in the target compound provides conformational flexibility, unlike rigid aromatic linkers in ’s pyrazole derivative. This could affect pharmacokinetic properties like tissue penetration .
Research Findings and Implications
- Kinase Inhibition Potential: Analogs with quinoline-4-carboxamide cores (e.g., ) demonstrated potent kinase inhibition, suggesting the target compound’s pyrimidinone group may similarly interact with ATP-binding pockets .
- Antimicrobial Activity: Compound 35 () highlights the role of fluorinated pyrrolidine and morpholine groups in antimicrobial efficacy. The target compound lacks these groups but retains fluorophenyl and pyrimidinone motifs, which could modulate activity .
- Metabolic Stability: The fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, as seen in ’s fluorophenyl-pyrimidine derivatives .
Biological Activity
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.32 g/mol. The structure features a quinoline core substituted with a fluorophenyl group and a pyrimidinone moiety, which is crucial for its biological activity.
The compound's mechanism of action involves interactions with specific biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the pyrimidinone core facilitates interactions with macromolecules, modulating various biochemical pathways.
Biological Activities
This compound has demonstrated a range of biological activities:
1. Antimycobacterial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimycobacterial activity against strains such as Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives can outperform standard treatments like isoniazid and pyrazinamide in inhibiting bacterial growth .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Quinoline derivatives have been reported to inhibit DNA synthesis in cancer cells, leading to cytotoxic effects. For instance, some studies suggest that modifications in the side chains can enhance antiproliferative activity against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Antimycobacterial Screening : A series of quinoline derivatives were tested against multiple mycobacterial species. Compounds showed varying levels of activity, with some achieving MIC values significantly lower than those of standard drugs .
- Cytotoxicity Evaluation : In studies evaluating cytotoxic effects on human monocytic leukemia THP-1 cells, certain derivatives exhibited low toxicity while maintaining high antimicrobial efficacy, suggesting a favorable therapeutic window .
Q & A
Basic: How to optimize the coupling reaction for synthesizing quinoline-carboxamide derivatives?
Answer:
The synthesis typically involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amines using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) and triethylamine (TEA) in DMF. Key parameters include:
- Molar ratios : 1:1.5 (acid:amine) with 1.1 equivalents of HBTU .
- Temperature : Reaction initiation at 0°C, followed by 12-hour stirring at room temperature .
- Workup : Precipitation in ice-water and vacuum filtration yield crude products, which are purified via column chromatography (e.g., CHCl₃:MeOH 20:1) .
Table 1 : Representative Yields
| Amine Component | Product | Yield (%) |
|---|---|---|
| L-Alanine methyl ester | 1a | 78 |
| L-Phenylalanine methyl ester | 1c | 65 |
Basic: What characterization techniques validate the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., quinoline C2-carboxamide proton at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀FN₃O₃: 418.1512) .
- X-ray Crystallography : Resolves dihedral angles (e.g., pyrimidine-phenyl torsion angle: 12.8°) and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .
Advanced: How to resolve contradictions in antimicrobial activity data between disk diffusion and MIC assays?
Answer:
Discrepancies may arise from:
- Solubility limitations : Poor aqueous solubility (e.g., logP >3.5) can reduce disk diffusion efficacy despite potent MIC values .
- Methodology : MIC assays (microdilution in DMSO) better quantify activity, while disk diffusion underestimates lipophilic compounds.
Table 2 : Comparative Activity of Analogues
| Compound | MIC (μg/mL, S. aureus) | Zone of Inhibition (mm) |
|---|---|---|
| 1a | 12.5 | 10 |
| 1c | 6.25 | 14 |
Validate via orthogonal assays (e.g., time-kill kinetics) and adjust solvent systems (e.g., β-cyclodextrin solubilization) .
Advanced: How does molecular conformation impact biological activity?
Answer:
- Dihedral Angles : A 12.8° twist between the pyrimidine and fluorophenyl groups optimizes target binding (e.g., kinase active sites) .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize bioactive conformations, as shown in crystallography data .
- Steric Effects : Substituents at the quinoline C6 position (e.g., bromo vs. methyl) alter π-π stacking with aromatic residues .
Advanced: What computational methods predict binding affinity to biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data .
Basic: How to address solubility challenges in bioassays?
Answer:
- Salt Formation : Potassium salts (e.g., C₂₀H₂₀FKN₆O₅) improve aqueous solubility by 10-fold .
- Co-solvents : Use DMSO:water (10:90) or PEG-400 for in vitro assays .
- Prodrug Strategies : Introduce phosphate esters at the pyrimidine C5 position .
Advanced: How to analyze instability during storage of analogues?
Answer:
- Degradation Pathways : Oxidative degradation (e.g., quinoline ring peroxidation) detected via LC-MS/MS .
- Stabilization : Store under argon at -80°C with desiccants. Lyophilization in sucrose matrix reduces hydrolysis .
Basic: What purification techniques are effective for this compound?
Answer:
- HPLC : Use a Zorbax SB-C18 column with gradient elution (MeCN:H₂O + 0.1% TFA) for >95% purity .
- Recrystallization : Ethanol:water (7:3) yields single crystals for X-ray analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
